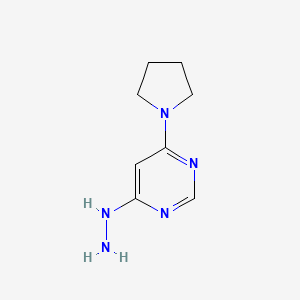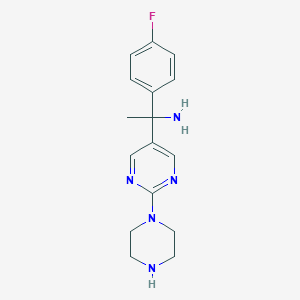
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine is a synthetic organic compound that features a fluorophenyl group, a piperazinyl group, and a pyrimidinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with a halogenated pyrimidine.
Attachment of the fluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like 1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine might interact with enzymes or receptors, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
- 1-(4-Methylphenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
- 1-(4-Bromophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine
Uniqueness
1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s biological activity, metabolic stability, and overall pharmacokinetic profile.
Eigenschaften
Molekularformel |
C16H20FN5 |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-1-(2-piperazin-1-ylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C16H20FN5/c1-16(18,12-2-4-14(17)5-3-12)13-10-20-15(21-11-13)22-8-6-19-7-9-22/h2-5,10-11,19H,6-9,18H2,1H3 |
InChI-Schlüssel |
AXWNAQHKNUHLGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCNCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



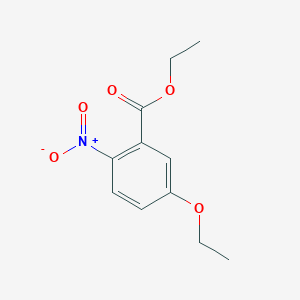
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
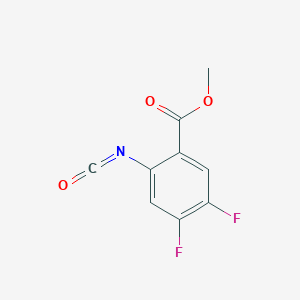

![(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)
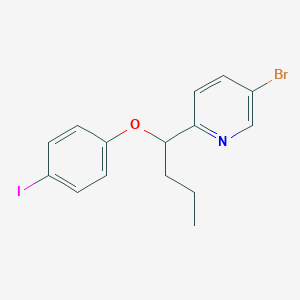
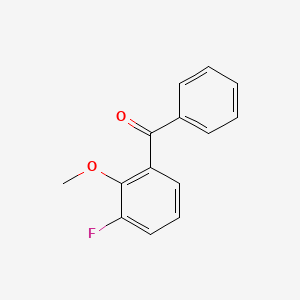

![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
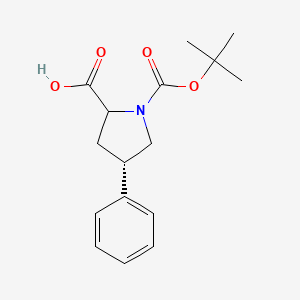
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
